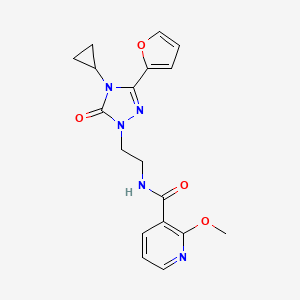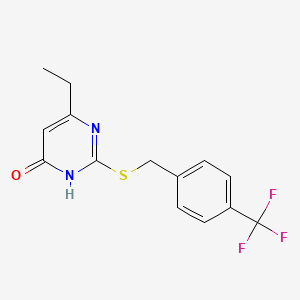
6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Antiviral Applications
Compounds related to 6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one have demonstrated significant antiviral properties. For instance, derivatives of pyrimidin-4(3H)-one have shown clear virus-inhibiting properties against the type 1 human immunodeficiency virus (HIV-1) in vitro, highlighting their potential as antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).
Antimicrobial and Antifungal Applications
Several synthesized derivatives have exhibited promising antimicrobial and antifungal activities. For example, research has shown that certain pyrimidine and thiophene derivatives possess significant antimicrobial efficacy against Staphylococcus aureus and other pathogens (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015). Another study highlighted the synthesis of compounds with potent antibacterial and anti-inflammatory properties, with one compound showing comparable potency to ampicillin against Bacillus strains (Lahsasni et al., 2018).
Antitumor and Antifolate Agents
These compounds have also been explored for their antitumor and antifolate activities. For instance, nonclassical analogues of pyrrolo[2,3-d]pyrimidines, derived from these compounds, were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some analogues demonstrated potent and selective inhibition of DHFR from pathogens causing opportunistic infections (Gangjee et al., 2007). Furthermore, dual inhibitors of thymidylate synthase (TS) and DHFR were synthesized, showing excellent inhibition of human TS and DHFR, indicating their potential as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Novel Synthesis Techniques
Research has also focused on novel synthesis techniques for these compounds, such as the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction. This green approach simplifies the synthesis process, indicating a step towards more sustainable chemical production (Shi et al., 2018).
Propiedades
IUPAC Name |
4-ethyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-2-11-7-12(20)19-13(18-11)21-8-9-3-5-10(6-4-9)14(15,16)17/h3-7H,2,8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDAXGQHNYIEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

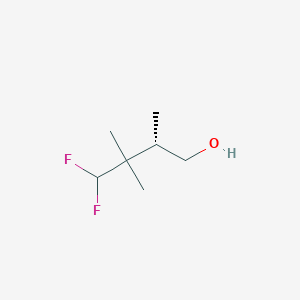
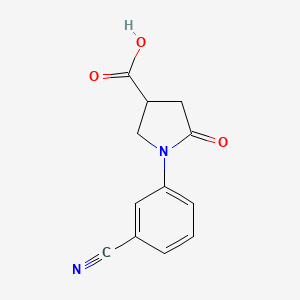
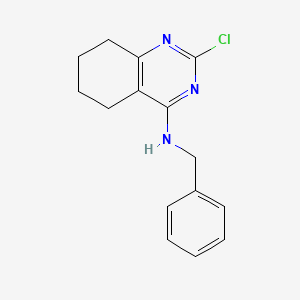
![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850611.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)
![2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850618.png)


